(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide
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Description
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O4S2 and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Compounds with benzothiazole moieties and 4-thiazolidinones have been evaluated for their anticancer activity. For instance, novel 4-thiazolidinones containing a benzothiazole moiety have demonstrated anticancer activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines (Havrylyuk et al., 2010). Such studies highlight the potential of structurally similar compounds in contributing to the development of new anticancer therapies.
Antimicrobial Applications
Several studies have explored the synthesis of novel derivatives based on thiazole and pyrazole structures for antimicrobial applications. For example, new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have shown promising antimicrobial activities (Gouda et al., 2010). This suggests that compounds with similar scaffolds could serve as valuable therapeutic agents against bacterial and fungal infections.
Enzyme Inhibitory Activities
The research also extends to the enzyme inhibitory potential of compounds with related structures. For example, novel 1,2,4-triazole analogues have been synthesized and evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showing significant activity (Virk et al., 2018). This highlights the role of structurally similar compounds in developing treatments for conditions associated with enzyme dysregulation.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[(Z)-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S2/c1-20-10-4-3-9(25-2)7-11(10)27-16(20)19-18-15(26)17-12(22)8-21-13(23)5-6-14(21)24/h3-4,7H,5-6,8H2,1-2H3,(H2,17,18,22,26)/b19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKMVGMXJDPTSP-MNDPQUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NNC(=S)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=C(C=C(C=C2)OC)S/C1=N\NC(=S)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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